Demegestone

Description

Properties

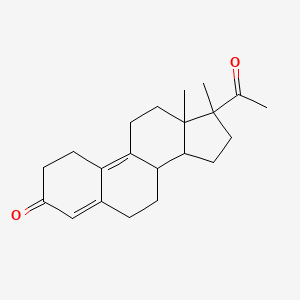

IUPAC Name |

(8S,13S,14S,17S)-17-acetyl-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)20(2)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-21(19,20)3/h12,18-19H,4-11H2,1-3H3/t18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAHBTQSSMYISL-MHTWAQMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878581 | |

| Record name | Demegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10116-22-0 | |

| Record name | Demegestone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10116-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demegestone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010116220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demegestone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Demegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demegestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMEGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E89AM91SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demegestone's Progesterone Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demegestone is a synthetic progestin that exerts its biological effects through interaction with the progesterone receptor (PR). Understanding the binding affinity of this compound for the PR is crucial for elucidating its potency and selectivity, and for the development of related compounds. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the progesterone receptor, including comparative binding data with other progestins. It also details a representative experimental protocol for determining receptor binding affinity and illustrates the associated molecular pathways.

Introduction

This compound, a derivative of 19-norprogesterone, is a potent synthetic progestogen. Its primary mechanism of action involves binding to and activating the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of a ligand to the PR initiates a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to specific progesterone response elements (PREs) on the DNA. This, in turn, modulates the transcription of target genes, resulting in various physiological effects. The affinity with which this compound binds to the PR is a key determinant of its biological activity.

Quantitative Binding Affinity Data

For comparative purposes, the following table summarizes the relative binding affinities (RBAs) of various progestins for the rabbit myometrium progesterone receptor, with promegestone (R5020) serving as the reference compound[1]. A higher RBA value indicates a greater affinity for the receptor.

| Compound | Relative Binding Affinity (RBA) (%)[1] |

| Promegestone (R5020) | 100 |

| Norethisterone | > Promegestone |

| Levonorgestrel | < Norethisterone |

| Progesterone | < Levonorgestrel |

| Medroxyprogesterone Acetate | < Progesterone |

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of a compound like this compound for the progesterone receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity (e.g., [³H]-promegestone or [³H]-ORG 2058).

Materials and Reagents

-

Progesterone Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors, such as the uterus of estrogen-primed rabbits or human breast cancer cell lines (e.g., T47D, MCF-7).

-

Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-promegestone (R5020) or [³H]-ORG 2058.

-

Unlabeled Competitor: this compound and a reference progestin (e.g., unlabeled promegestone).

-

Assay Buffer: Tris-HCl buffer containing molybdate (to stabilize the receptor) and dithiothreitol (DTT) or other reducing agents.

-

Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity of the bound radioligand.

Assay Procedure

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cell source by homogenization and ultracentrifugation. The protein concentration of the cytosol should be determined.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with a fixed amount of the receptor preparation.

-

Competition: To these tubes, add increasing concentrations of the unlabeled competitor (this compound) or the reference compound. Include a set of tubes with only the radioligand and receptor (total binding) and a set with an excess of the unlabeled reference compound to determine non-specific binding.

-

Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation. Alternatively, the mixture can be filtered through glass fiber filters, which retain the receptor-ligand complex.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, can be determined from this curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events, as depicted in the following signaling pathway diagram.

Caption: Progesterone receptor signaling pathway initiated by this compound.

Competitive Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive binding assay to determine the binding affinity of this compound for the progesterone receptor.

Caption: Workflow of a competitive progesterone receptor binding assay.

Conclusion

This compound is a potent progestin that acts as an agonist for the progesterone receptor. While specific quantitative binding affinity data are limited, its high biological activity implies a strong interaction with the receptor. The competitive radioligand binding assay remains the gold standard for determining the binding affinity of such compounds, providing valuable data for structure-activity relationship studies and drug development. The elucidation of the progesterone receptor signaling pathway further enhances our understanding of the molecular mechanisms underlying the therapeutic effects of this compound.

References

Demegestone: A Technical Overview of its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular formula, molar mass, and associated characterization methodologies for Demegestone. Additionally, it elucidates the compound's mechanism of action through a detailed examination of its interaction with the progesterone receptor signaling pathway.

Core Molecular and Physical Data

This compound is a synthetic progestin, a class of steroid hormones that act as agonists for the progesterone receptor.[1][2] Its fundamental chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₂[1][3][4] |

| Molar Mass | 312.45 g/mol (also cited as 312.453 g·mol⁻¹) |

| Exact Mass | 312.2089 u |

| Elemental Analysis | C: 80.73%, H: 9.03%, O: 10.24% |

| CAS Registry Number | 10116-22-0 |

| Synonyms | Lutionex, R 2453 |

| IUPAC Name | (8S,13S,14S,17S)-17-acetyl-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |

Experimental Protocols for Structural Elucidation

The determination of the molecular formula and molar mass of steroidal compounds like this compound relies on a combination of high-resolution analytical techniques. The following protocols outline the standard methodologies employed.

Mass Spectrometry for Molar Mass and Molecular Formula Determination

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a gold standard for steroid analysis, providing high specificity and sensitivity.

Objective: To determine the precise molar mass and confirm the molecular formula of this compound.

Methodology:

-

Sample Preparation:

-

A precisely weighed sample of this compound is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of known concentration.

-

For analysis in complex biological matrices (e.g., plasma), a liquid-liquid or solid-phase extraction is performed to isolate the steroid and reduce matrix effects.

-

-

Chromatographic Separation:

-

The sample solution is injected into a high-performance liquid chromatography (HPLC) system.

-

A C8 or C18 reversed-phase column is typically used for the separation of steroids.

-

A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and methanol or acetonitrile is employed to separate this compound from any impurities.

-

-

Ionization:

-

The eluent from the HPLC is directed to the mass spectrometer's ion source.

-

Electrospray ionization (ESI) is a common technique for steroids, which transforms the neutral this compound molecules into charged ions (e.g., [M+H]⁺).

-

-

Mass Analysis:

-

The ionized molecules are guided into a tandem mass spectrometer (e.g., Quadrupole-Time of Flight, Q-TOF, or Triple Quadrupole, QqQ).

-

In the first stage (MS1), the mass-to-charge ratio (m/z) of the precursor ion is measured to determine the molecular weight.

-

In the second stage (MS2), the precursor ion is fragmented, and the m/z of the resulting fragment ions are measured to provide structural information, further confirming the identity of the compound.

-

-

Data Analysis:

-

The high-resolution mass measurement from the MS1 scan provides the exact mass, which is used to deduce the most probable molecular formula.

-

The fragmentation pattern from the MS2 scan is compared against spectral libraries or known fragmentation pathways of steroids to confirm the structure.

-

Elemental Analysis for Empirical Formula Validation

Elemental analysis, specifically CHNSO analysis, is a combustion-based technique used to determine the weight percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. This provides the empirical formula, which can be compared with the molecular formula derived from mass spectrometry.

Objective: To experimentally determine the elemental composition of this compound and validate its empirical formula.

Methodology:

-

Sample Preparation:

-

A small, precisely weighed amount (typically a few milligrams) of pure this compound is placed in a tin or silver capsule.

-

-

Combustion:

-

The sample is introduced into a high-temperature furnace (around 1000°C) in an oxygen-rich environment.

-

This process causes the complete combustion of the organic compound.

-

-

Gas Separation and Detection:

-

The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns.

-

These columns separate the individual gases.

-

The separated gases then flow through a thermal conductivity detector, which measures the concentration of each gas.

-

-

Data Analysis:

-

The instrument's software calculates the percentage of each element (C, H, O in the case of this compound) based on the detector's response and the initial sample weight.

-

The resulting percentages are used to calculate the empirical formula of the compound.

-

This empirical formula is then compared to the molecular formula obtained from mass spectrometry to ensure consistency.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the analytical characterization of this compound, from sample preparation to final data interpretation.

Progesterone Receptor Signaling Pathway Activated by this compound

This compound functions as an agonist of the progesterone receptor (PR). Its mechanism of action follows the classical steroid hormone signaling pathway, which involves the regulation of gene expression.

In its inactive state, the progesterone receptor resides in the cytoplasm as part of a multiprotein complex with chaperone proteins. Upon binding of a ligand like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and dimerizes. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and other transcription factors, leading to the modulation (activation or repression) of gene transcription and subsequent cellular responses.

References

An In-Depth Technical Guide on the Hormonal Effects of Demegestone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone, a synthetic progestin, has been a subject of interest for its distinct hormonal profile. This technical guide provides a comprehensive overview of the hormonal effects of Demegegestone, focusing on its mechanism of action, receptor binding affinity, and its impact on various hormonal pathways. The information is presented to serve as a core resource for researchers, scientists, and professionals involved in drug development.

Core Hormonal Activities

This compound is primarily a potent progestogen, meaning it mimics the effects of the natural hormone progesterone.[1] It is devoid of androgenic activity and exhibits some anti-androgenic and antiglucocorticoid properties.[1]

Table 1: Summary of this compound's Hormonal Activities

| Hormonal Activity | Effect |

| Progestogenic | Potent agonist of the progesterone receptor.[1] |

| Androgenic | Devoid of androgenic activity.[1] |

| Anti-androgenic | Possesses some anti-androgenic activity.[1] |

| Glucocorticoid | Low affinity for the glucocorticoid receptor; exhibits antiglucocorticoid activity. |

| Mineralocorticoid | The major metabolite, 21-hydroxythis compound, has weak mineralocorticoid activity. |

Receptor Binding Affinity

The hormonal effects of this compound are dictated by its binding affinity to various steroid receptors. While specific quantitative data for this compound is limited in publicly available literature, its qualitative binding profile is summarized below.

Table 2: Qualitative Receptor Binding Affinity Profile of this compound

| Receptor | Relative Binding Affinity |

| Progesterone Receptor (PR) | High |

| Androgen Receptor (AR) | Low to negligible |

| Glucocorticoid Receptor (GR) | Low |

| Mineralocorticoid Receptor (MR) | Not well characterized for the parent compound; the 21-hydroxy metabolite has weak affinity. |

Progestogenic Effects

This compound's primary mechanism of action is its agonistic activity at the progesterone receptor (PR). This interaction initiates a cascade of molecular events that regulate gene expression in target tissues.

Signaling Pathway

Upon binding to this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

Experimental Assessment: The Clauberg Test

The progestational activity of this compound is quantified using the Clauberg test. This bioassay assesses the ability of a substance to induce endometrial proliferation in immature female rabbits that have been primed with estrogen.

Experimental Protocol: Clauberg Test

-

Animal Model: Immature female rabbits.

-

Priming: Daily subcutaneous injections of an estrogen (e.g., estradiol benzoate) for 6 consecutive days to induce endometrial proliferation.

-

Treatment: Following estrogen priming, the test substance (this compound) is administered daily for 5 consecutive days. A control group receives the vehicle only.

-

Endpoint: 24 hours after the last injection, the animals are euthanized, and the uteri are excised. The degree of endometrial proliferation is assessed histologically and graded on a scale (e.g., McPhail scale).

-

Data Analysis: The progestational potency is determined by comparing the endometrial response of the treated group to that of a reference progestogen. This compound is reported to be 50 times more potent than progesterone in this assay.

Anti-Androgenic Effects

This compound is noted for its lack of androgenic effects and the presence of some anti-androgenic activity. This suggests that it may interfere with the action of androgens at the androgen receptor (AR).

Mechanism of Action

The anti-androgenic effect of this compound likely stems from its ability to act as a weak antagonist at the androgen receptor, thereby competing with androgens like testosterone and dihydrotestosterone (DHT) for receptor binding. This competitive inhibition prevents the androgen-receptor complex from effectively modulating the transcription of androgen-responsive genes.

Experimental Assessment: The Hershberger Bioassay

The anti-androgenic activity of a compound can be evaluated using the Hershberger bioassay. This in vivo assay measures changes in the weight of androgen-dependent tissues in castrated male rats.

Experimental Protocol: Hershberger Bioassay (for Anti-androgens)

-

Animal Model: Peripubertal male rats, castrated at approximately 42 days of age.

-

Treatment: After a post-castration recovery period of 7-10 days, animals are treated for 10 consecutive days. One group receives a reference androgen (e.g., testosterone propionate, TP) alone. Other groups receive the reference androgen co-administered with different doses of the test substance (this compound). A control group receives the vehicle only.

-

Endpoint: Approximately 24 hours after the last dose, the animals are euthanized. The following androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Data Analysis: A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the groups receiving the test substance plus the reference androgen, compared to the group receiving the reference androgen alone, indicates anti-androgenic activity.

Antiglucocorticoid and Other Hormonal Effects

This compound has been shown to have a low affinity for the glucocorticoid receptor and to exhibit antiglucocorticoid activity in certain bioassays. The precise mechanism of this antiglucocorticoid action is not fully elucidated but likely involves competitive binding to the glucocorticoid receptor, similar to its anti-androgenic effect.

The primary metabolite of this compound, 21-hydroxythis compound, is a moderately potent progestogen and also possesses weak mineralocorticoid activity. This suggests that at higher concentrations or with prolonged use, some effects related to mineralocorticoid receptor activation might be observable.

In Vivo Hormonal Effects

The potent progestogenic activity of this compound leads to significant effects on the endocrine system, primarily through the negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.

Workflow for Assessing In Vivo Hormonal Effects

By acting as a potent progestogen, this compound is expected to suppress the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression leads to anovulation, which is the basis for its use as a contraceptive. The ovulation-inhibiting dosage of this compound is reported to be 2.5 mg/day.

Conclusion

This compound is a synthetic steroid with a primary and potent progestogenic activity, mediated through its agonist action on the progesterone receptor. It is distinguished by its lack of androgenic effects and the presence of some anti-androgenic and antiglucocorticoid properties. Its hormonal profile makes it a subject of continued interest for various therapeutic applications. This guide provides a foundational understanding of its hormonal effects, supported by established experimental protocols, to aid in further research and development.

References

Methodological & Application

Demegestone In Vitro Receptor Binding: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone, a synthetic progestin, is a steroid hormone that exhibits a high affinity and selectivity for the progesterone receptor (PR). Its pharmacological profile is of significant interest in drug development for hormonal therapies. Understanding the binding characteristics of this compound to its primary target, the progesterone receptor, as well as its potential off-target interactions with other steroid hormone receptors such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects.

These application notes provide detailed protocols for in vitro competitive radioligand binding assays to determine the binding affinity of this compound to the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.

Data Presentation: Quantitative Binding Affinity of this compound

The following table summarizes the relative binding affinity (RBA) of this compound for various steroid hormone receptors. The RBA is a measure of the test compound's ability to displace a specific radioligand from its receptor, relative to the unlabeled form of that same radioligand.

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) |

| Progesterone Receptor (PR) | Progesterone | High |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | Low |

| Glucocorticoid Receptor (GR) | Dexamethasone | Low to Moderate |

| Mineralocorticoid Receptor (MR) | Aldosterone | Low |

Note: Specific quantitative values such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) can be derived from the experimental data generated using the protocols below. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.

Experimental Protocols

Competitive radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor[1]. These assays measure the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor of interest[1]. The general principle involves incubating a source of the receptor (e.g., cell lysates, purified receptor) with the radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

Progesterone Receptor (PR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the progesterone receptor using [³H]-Promegestone (also known as R5020) as the radioligand.

Materials:

-

Receptor Source: Cytosol from T47D human breast cancer cells, which are rich in progesterone receptors.

-

Radioligand: [³H]-Promegestone (specific activity ~80-90 Ci/mmol).

-

Unlabeled Competitor: this compound (serial dilutions).

-

Reference Compound: Unlabeled Promegestone or Progesterone.

-

Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added just prior to use.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Separation Medium: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran in Assay Buffer).

-

Scintillation Cocktail.

-

96-well plates.

-

Scintillation counter.

Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and the reference compound in the Assay Buffer.

-

Dilute the [³H]-Promegestone in Assay Buffer to a final concentration of 0.5-1.0 nM.

-

Prepare the T47D cell cytosol according to standard laboratory procedures. The protein concentration should be determined and adjusted to approximately 50-100 µg per assay tube.

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Promegestone, and 150 µL of cytosol.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled Promegestone (e.g., 1000-fold excess), 50 µL of [³H]-Promegestone, and 150 µL of cytosol.

-

Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Promegestone, and 150 µL of cytosol.

-

-

Incubation:

-

Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add 100 µL of ice-cold DCC suspension to each well.

-

Incubate on ice for 10-15 minutes with occasional shaking.

-

Centrifuge the plates at 3000 x g for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a 200 µL aliquot of the supernatant from each well to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines the determination of this compound's binding affinity to the androgen receptor using [³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand. A scintillation proximity assay (SPA) format is described here for high-throughput screening[2].

Materials:

-

Receptor Source: Purified, full-length human androgen receptor.

-

Radioligand: [³H]-Dihydrotestosterone (specific activity ~100-120 Ci/mmol).

-

Unlabeled Competitor: this compound (serial dilutions).

-

Reference Compound: Unlabeled Dihydrotestosterone (DHT).

-

Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.

-

SPA Beads: Ni-chelate coated FlashPlate® or other suitable SPA beads.

-

96-well or 384-well plates.

-

Microplate scintillation counter.

Protocol:

-

Receptor Immobilization:

-

Add 50 µL of the purified AR solution (e.g., 5 µM) to each well of the Ni-chelate coated plate.

-

Incubate for 30-60 minutes to allow the receptor to bind to the plate.

-

Discard the protein solution and wash the wells with Assay Buffer.

-

-

Assay Setup:

-

Add 25 µL of serial dilutions of this compound or the reference compound in Assay Buffer to the wells.

-

Add 25 µL of [³H]-DHT solution in Assay Buffer to each well (final concentration ~20 nM)[2].

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 2-4 hours, or at 4°C overnight, to reach equilibrium.

-

-

Quantification:

-

Measure the radioactivity in a microplate scintillation counter. No separation step is required in an SPA format.

-

-

Data Analysis:

-

Determine the IC50 value for this compound by plotting the scintillation counts against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

-

Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol describes a method to assess the affinity of this compound for the human glucocorticoid receptor using a fluorescently labeled ligand in a fluorescence polarization (FP) assay[3]. Alternatively, a radioligand binding assay with [³H]-Dexamethasone can be performed following a similar principle to the PR assay.

Materials:

-

Receptor Source: Purified human Glucocorticoid Receptor (GR).

-

Fluorescent Ligand: Fluormone™ GS Red or a similar fluorescent glucocorticoid ligand.

-

Unlabeled Competitor: this compound (serial dilutions).

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer: GR Screening Buffer (commercially available or a buffer containing components like DTT to maintain receptor stability).

-

Black, low-volume 96-well or 384-well plates.

-

Fluorescence polarization plate reader.

Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and the reference compound in the Assay Buffer.

-

Prepare a working solution of the GR and the fluorescent ligand in the Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add the diluted this compound or reference compound to the wells.

-

Add the GR solution to each well.

-

Add the fluorescent ligand solution to each well. The final volume is typically 100 µL.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

-

Measurement:

-

Measure the fluorescence polarization in each well using a plate reader equipped with appropriate filters for the fluorescent ligand.

-

-

Data Analysis:

-

The polarization value will decrease as the fluorescent ligand is displaced by the competitor.

-

Plot the polarization values against the log concentration of this compound to determine the IC50 value.

-

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This protocol is for determining the binding affinity of this compound to the mineralocorticoid receptor using [³H]-Aldosterone as the radioligand.

Materials:

-

Receptor Source: Cytosol from rat kidney or hippocampus, or cells expressing recombinant human MR.

-

Radioligand: [³H]-Aldosterone (specific activity ~50-60 Ci/mmol).

-

Unlabeled Competitor: this compound (serial dilutions).

-

Reference Compound: Unlabeled Aldosterone.

-

Assay Buffer: Similar to the PR assay buffer (TEDG buffer).

-

Wash Buffer: Ice-cold Assay Buffer.

-

Separation Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail.

-

96-well plates.

-

Scintillation counter.

Protocol:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and the reference compound.

-

Dilute [³H]-Aldosterone to a final concentration of 1-2 nM.

-

Prepare the receptor-containing cytosol.

-

-

Assay Setup:

-

Follow a similar setup as described for the PR competitive binding assay, substituting the respective receptor source, radioligand, and competitors.

-

-

Incubation:

-

Incubate at 4°C for 18-24 hours.

-

-

Separation of Bound and Free Ligand:

-

If using HAP, add the slurry to each well, incubate, and then wash the HAP pellet to remove unbound ligand.

-

If using DCC, follow the procedure described for the PR assay.

-

-

Quantification and Data Analysis:

-

Measure radioactivity and analyze the data as described for the PR assay to determine the IC50 of this compound for the MR.

-

Mandatory Visualizations

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a typical competitive radioligand binding assay.

Logical Relationship of this compound Binding to Steroid Receptors

Caption: this compound's binding selectivity for steroid hormone receptors.

References

Application Notes and Protocols for the Quantification of Demegestone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific, validated analytical methods for the quantification of Demegestone are not widely available in the public domain. The following application notes and protocols are proposed based on established and validated methods for other structurally similar synthetic progestins, such as progesterone and its derivatives. These protocols should be considered as a starting point for method development and will require full validation for this compound in the specific sample matrix of interest.

Introduction

This compound is a synthetic progestin that has been used in the treatment of luteal insufficiency.[1] Accurate and precise quantification of this compound in various biological and pharmaceutical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

| Property | Value/Information | Reference |

| Chemical Formula | C₂₁H₂₈O₂ | [1] |

| Molar Mass | 312.45 g/mol | [1] |

| Metabolism | Primarily through hydroxylation at C1, C2, C11, and C21 positions. The major metabolite is 21-hydroxythis compound. | [1] |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: This method is suitable for the quantification of this compound in bulk pharmaceutical ingredients (APIs) and solid dosage forms. It can also be adapted for the analysis of biological samples following appropriate extraction and concentration steps.

Proposed Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[2]

-

Mobile Phase: An isocratic mobile phase of Methanol and Water (80:20, v/v) can be initially tested. The ratio can be optimized to achieve a suitable retention time and peak shape for this compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Based on the chromophores present in the this compound structure (α,β-unsaturated ketone), a starting wavelength of around 240-250 nm is proposed for detection. A UV scan of a standard solution should be performed to determine the λmax.

-

Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

-

Sample Preparation (for Pharmaceutical Formulations):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Disperse the powder in a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

-

Dilute the solution to a known volume with methanol and filter through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

-

3. Method Validation Parameters (Proposed):

The following parameters should be validated according to ICH guidelines:

| Parameter | Proposed Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intraday ≤ 2.0%, Interday ≤ 2.0% |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Specificity | No interference from excipients or degradation products |

Quantitative Data Summary (Hypothetical for this compound)

| Parameter | HPLC-UV |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Accuracy (% Recovery) | 99.5 ± 1.5% |

| Precision (%RSD) | < 2% |

Experimental Workflow for HPLC-UV Analysis of this compound

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, serum, and urine, which is essential for pharmacokinetic and metabolism studies.

Proposed Experimental Protocol

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common choice for steroids.

-

Column: A reversed-phase C18 or similar column with smaller dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis times.

-

Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is a typical starting point.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode will be used for quantification. Proposed MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. A hypothetical transition could be derived from the protonated molecule [M+H]⁺. For this compound (m/z 312.45), the precursor ion would be m/z 313.2. Product ions would be determined experimentally.

2. Sample Preparation (for Biological Samples - Plasma/Serum):

-

Protein Precipitation:

-

To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar progestin).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may also be employed for cleaner extracts and improved sensitivity.

3. Method Validation Parameters (Proposed):

| Parameter | Proposed Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | Within ±15% (±20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | To be determined experimentally |

| Matrix Effect | To be assessed and minimized |

| Recovery | Consistent and reproducible |

Quantitative Data Summary (Hypothetical for this compound)

| Parameter | LC-MS/MS |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |

| Accuracy (% Bias) | < 15% |

| Precision (% CV) | < 15% |

Experimental Workflow for LC-MS/MS Bioanalysis of this compound

References

Experimental Design for Efficacy Testing of Demegestone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone is a potent synthetic progestogen, demonstrating a high affinity and agonist activity at the progesterone receptor (PR).[1] It has been historically used for luteal insufficiency and exhibits notable progestational potency, being approximately 50 times more potent than progesterone in the Clauberg test.[1] Furthermore, this compound is characterized by some antiandrogenic activity and a low affinity for the glucocorticoid receptor.[1] These characteristics make it a compound of interest for various therapeutic applications, including hormone replacement therapy and contraception.

This document provides a comprehensive set of protocols and application notes for the preclinical evaluation of this compound's efficacy. The experimental design encompasses a tiered approach, beginning with in vitro characterization of its receptor binding and functional activity, followed by cellular assays to determine its effects on endometrial cells, and culminating in in vivo models to assess its physiological effects.

I. In Vitro Efficacy Assessment

A. Progesterone Receptor (PR) Competitive Binding Assay

This assay determines the binding affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled progestin for binding to the receptor.

Protocol:

-

Receptor Preparation:

-

Prepare cytosol from rabbit uterus or use commercially available human progesterone receptor ligand-binding domain (PR-LBD).

-

For uterine cytosol preparation, homogenize frozen rabbit uterine tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris, followed by ultracentrifugation (e.g., 105,000 x g) to pellet membranes. The resulting supernatant is the cytosol containing the progesterone receptors.[2]

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Incubation:

-

In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-Promegestone) or a fluorescently-labeled progestin with the prepared receptor.

-

Add increasing concentrations of unlabeled this compound or a reference progestin (e.g., Progesterone).

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[2]

-

-

Separation of Bound and Unbound Ligand:

-

For radioligand assays, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine (PEI).

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

For fluorescence polarization assays, the separation step is not required as the assay measures the change in polarization of the fluorescent ligand upon binding to the receptor in a homogenous solution.

-

-

Quantification:

-

For radioligand assays, measure the radioactivity retained on the filters using a scintillation counter.

-

For fluorescence polarization assays, measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) by non-linear regression analysis.

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Receptor Source | Labeled Ligand | IC50 (nM) | Ki (nM) |

| This compound | Rabbit Uterine Cytosol | [³H]-Promegestone | ||

| Progesterone (Reference) | Rabbit Uterine Cytosol | [³H]-Promegestone | ||

| This compound | Human PR-LBD (recombinant) | Fluormone™ PL Green | ||

| Progesterone (Reference) | Human PR-LBD (recombinant) | Fluormone™ PL Green |

B. Progesterone Receptor Transactivation Assay

This assay evaluates the functional activity of this compound as a PR agonist by measuring its ability to induce the transcription of a reporter gene under the control of a progesterone-responsive promoter.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line that expresses the progesterone receptor, such as T47D or MCF-7 breast cancer cells.

-

Transiently transfect the cells with a luciferase reporter plasmid containing progesterone response elements (PREs) upstream of a minimal promoter (e.g., pTAT-2xPRE-E1b-luciferase).

-

Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

-

-

Compound Treatment:

-

After transfection, treat the cells with increasing concentrations of this compound or a reference agonist (e.g., Promegestone R5020).

-

Include a vehicle control (e.g., DMSO) and a positive control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Data Presentation:

| Compound | Cell Line | Reporter Construct | EC50 (nM) | Maximal Response (% of R5020) |

| This compound | T47D | 2xPRE-Luciferase | ||

| Promegestone (R5020) | T47D | 2xPRE-Luciferase | 100% | |

| This compound | MCF-7 | 2xPRE-Luciferase | ||

| Promegestone (R5020) | MCF-7 | 2xPRE-Luciferase | 100% |

II. Cellular Efficacy Assessment in Endometrial Models

A. In Vitro Endometrial Decidualization Assay

This assay assesses the ability of this compound to induce the differentiation of endometrial stromal cells into decidual cells, a key process for embryo implantation.

Protocol:

-

Cell Culture:

-

Isolate and culture primary human endometrial stromal cells (HESCs) or use an immortalized HESC line.

-

Culture the cells in a suitable medium (e.g., DMEM) supplemented with serum.

-

-

Decidualization Induction:

-

To induce decidualization, treat the confluent HESCs with a combination of estradiol (E2), a progestin (this compound or a reference compound like medroxyprogesterone acetate - MPA), and a cyclic AMP (cAMP) analog (e.g., 8-bromo-cAMP).

-

A typical treatment regimen is 10 nM E2, 1 µM MPA (or varying concentrations of this compound), and 0.5 mM 8-bromo-cAMP.

-

Culture the cells for a period of 3 to 8 days, changing the medium every 2 days.

-

-

Assessment of Decidualization Markers:

-

Morphological Changes: Observe the cells for a change from an elongated, fibroblastic shape to a more rounded, epithelioid morphology characteristic of decidual cells.

-

Biochemical Markers: Measure the expression and/or secretion of decidualization markers such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1) using qRT-PCR and ELISA, respectively.

-

-

Data Analysis:

-

Quantify the changes in marker gene expression and protein secretion in response to different concentrations of this compound.

-

Compare the effects of this compound to the reference progestin.

-

Data Presentation:

| Treatment Group | This compound Conc. (nM) | Prolactin (PRL) mRNA (fold change) | IGFBP1 mRNA (fold change) | Prolactin Secretion (ng/mL) |

| Vehicle Control | 0 | 1.0 | 1.0 | |

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 100 | |||

| MPA (1 µM) | - |

B. Endometrial Epithelial Cell Proliferation Assay

This assay evaluates the anti-proliferative effect of this compound on endometrial epithelial cells, a crucial action of progestins in opposing estrogen-driven growth.

Protocol:

-

Cell Culture:

-

Culture a human endometrial epithelial cell line (e.g., Ishikawa or HEC-1A) in a suitable growth medium.

-

For some experiments, co-culture with endometrial stromal cells may be performed to investigate paracrine interactions.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with estradiol (E2) to stimulate proliferation.

-

Concurrently, treat with increasing concentrations of this compound or a reference progestin.

-

-

Proliferation Assessment:

-

After a defined period (e.g., 24-72 hours), assess cell proliferation using a standard method such as:

-

MTS/MTT Assay: Measures mitochondrial activity, which correlates with cell number.

-

BrdU Incorporation Assay: Measures DNA synthesis.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of E2-stimulated proliferation for each concentration of this compound.

-

Determine the IC50 value for the anti-proliferative effect.

-

Data Presentation:

| Treatment Group | This compound Conc. (nM) | Proliferation (% of E2 control) | IC50 (nM) |

| Vehicle Control | 0 | 0 | |

| Estradiol (E2) | 0 | 100 | |

| E2 + this compound | 1 | ||

| E2 + this compound | 10 | ||

| E2 + this compound | 100 | ||

| E2 + Progesterone | 100 |

III. In Vivo Efficacy Assessment

A. Clauberg-McPhail Test for Progestational Activity

This classic in vivo assay determines the progestational potency of a compound by its ability to induce endometrial transformation in immature, estrogen-primed rabbits.

Protocol:

-

Animal Preparation:

-

Use immature female rabbits.

-

Prime the rabbits with daily injections of estradiol for several days to induce endometrial proliferation.

-

-

Compound Administration:

-

Administer this compound or a reference progestin (e.g., progesterone) daily for a set period (e.g., 5 days) via a suitable route (e.g., subcutaneous injection or oral gavage).

-

-

Histological Evaluation:

-

At the end of the treatment period, euthanize the animals and collect the uteri.

-

Fix, process, and section the uterine tissue for histological examination.

-

Score the degree of endometrial transformation (glandular proliferation and secretion) according to the McPhail scale (0 to +4).

-

-

Data Analysis:

-

Determine the dose of this compound required to produce a defined McPhail score (e.g., +2).

-

Compare the potency of this compound to that of the reference progestin.

-

Data Presentation:

| Compound | Dose (mg/kg) | Mean McPhail Score | Relative Potency (vs. Progesterone) |

| Vehicle Control | - | - | |

| This compound | |||

| Progesterone | 1 |

B. Rodent Model of Contraception (Ovulation Inhibition)

This model assesses the contraceptive efficacy of this compound by its ability to suppress ovulation in female rodents.

Protocol:

-

Animal Model:

-

Use adult female rats or mice with regular estrous cycles.

-

Monitor the estrous cycle daily by vaginal smear cytology.

-

-

Compound Administration:

-

Administer this compound or a vehicle control daily for a defined period (e.g., two to four weeks) via an appropriate route.

-

-

Efficacy Assessment:

-

Estrous Cycle Disruption: Continue daily vaginal smears to determine if this compound disrupts normal cyclicity and induces a diestrus-like state.

-

Ovulation Inhibition: At the end of the treatment period, euthanize the animals on the morning of expected estrus.

-

Examine the oviducts under a microscope for the presence of ova.

-

Alternatively, mate the treated females with fertile males and assess the pregnancy rate.

-

-

Data Analysis:

-

Calculate the percentage of animals in which ovulation is inhibited at different doses of this compound.

-

Determine the effective dose for ovulation inhibition (ED50).

-

Data Presentation:

| Treatment Group | Dose (mg/kg/day) | % Ovulation Inhibition | % Pregnancy Rate |

| Vehicle Control | - | ||

| This compound | |||

| This compound | |||

| This compound |

IV. Assessment of Anti-Androgenic Activity

A. In Vivo Hershberger Assay

This assay evaluates the potential anti-androgenic activity of this compound in castrated male rats.

Protocol:

-

Animal Preparation:

-

Use castrated prepubertal or young adult male rats.

-

-

Compound Administration:

-

Treat the animals with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues.

-

Co-administer this compound or a reference anti-androgen (e.g., flutamide) at various doses.

-

-

Endpoint Measurement:

-

After a set treatment period (e.g., 5-10 days), euthanize the animals and carefully dissect and weigh the androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle.

-

-

Data Analysis:

-

Compare the weights of the androgen-dependent tissues in the this compound-treated groups to the group receiving testosterone propionate alone.

-

Calculate the percentage of inhibition of androgen-stimulated growth.

-

Data Presentation:

| Treatment Group | Dose (mg/kg/day) | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Levator Ani Weight (mg) |

| Vehicle Control | - | |||

| Testosterone Propionate (TP) | ||||

| TP + this compound | ||||

| TP + this compound | ||||

| TP + Flutamide |

V. Visualizations

Signaling Pathway of Progesterone Receptor Activation

Caption: Progesterone receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Efficacy Testing

Caption: Tiered experimental workflow for assessing this compound's efficacy.

References

Application Notes and Protocols for Assessing the Antiandrogenic Activity of Demegestone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Demegestone and its Antiandrogenic Potential

This compound is a synthetic progestin that has been used in the treatment of luteal insufficiency.[1] Like many progestins, its activity is not limited to the progesterone receptor; it also possesses some antiandrogenic properties.[1] This characteristic makes it a subject of interest for researchers investigating endocrine activity and for professionals in drug development exploring compounds with specific hormonal profiles. Antiandrogenic activity refers to the ability of a substance to prevent or reduce the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT). This can occur through various mechanisms, including direct competition for the androgen receptor (AR), inhibition of enzymes involved in androgen synthesis, or modulation of AR signaling pathways.[2][3]

These application notes provide a comprehensive overview of the established protocols to quantitatively and qualitatively assess the antiandrogenic activity of this compound. The following sections detail the methodologies for key in vitro and in vivo experiments, present data in a structured format for comparative analysis, and illustrate the underlying molecular pathways and experimental workflows.

Mechanisms of Antiandrogenic Action

The primary mechanism by which antiandrogens exert their effects is through interaction with the androgen receptor (AR), a ligand-activated transcription factor.[4] In its inactive state, the AR resides in the cytoplasm. Upon binding to an androgen, it undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.

Antiandrogens can interfere with this process in several ways:

-

Competitive Inhibition: The compound binds to the AR's ligand-binding domain, preventing androgens from binding and activating the receptor.

-

Conformational Changes: Binding of an antagonist can induce a conformational change in the AR that prevents its proper interaction with coactivator proteins, thereby inhibiting transcriptional activation.

-

Inhibition of Nuclear Translocation: Some antagonists may interfere with the translocation of the AR from the cytoplasm to the nucleus.

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of potential inhibition by an antiandrogen like this compound.

Caption: Canonical Androgen Receptor Signaling Pathway and Antiandrogen Inhibition.

Data Presentation: Comparative Antiandrogenic Activity

Table 1: Comparative Androgen Receptor (AR) Binding Affinity of Various Progestins

| Compound | Relative Binding Affinity (RBA) for AR (%) (Testosterone = 100%) | Reference Compound |

| Dihydrotestosterone (DHT) | High | Endogenous Androgen |

| Cyproterone Acetate | High | Steroidal Antiandrogen |

| Drospirenone | Moderate | Progestin with Antiandrogenic Activity |

| Dienogest | Moderate | Progestin with Antiandrogenic Activity |

| Chlormadinone Acetate | Moderate | Progestin with Antiandrogenic Activity |

| Nomegestrol Acetate | Low to Moderate | Progestin with Antiandrogenic Activity |

| Progesterone | Low | Endogenous Progestogen |

Note: The table presents a qualitative summary based on available literature. Exact RBA values can vary depending on the assay conditions.

Table 2: Comparative In Vitro Antiandrogenic Potency of Progestins in a Reporter Gene Assay

| Compound | IC50 (nM) for Inhibition of DHT-induced AR Activity | Notes |

| Hydroxyflutamide | ~100-200 | Non-steroidal Antiandrogen (Reference) |

| Drospirenone | Similar to Hydroxyflutamide | Potent antiandrogenic activity |

| Nomegestrol Acetate | More potent than Hydroxyflutamide | Strong antiandrogenic activity |

| Progesterone | Similar to Hydroxyflutamide | Moderate antiandrogenic activity |

Note: IC50 values are indicative and can vary between cell lines and assay systems. Data for this compound is not currently available.

Experimental Protocols

To comprehensively assess the antiandrogenic activity of this compound, a combination of in vitro and in vivo assays is recommended.

In Vitro Assays

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR) in the presence of increasing concentrations of this compound. The amount of radiolabeled androgen bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined.

Protocol:

-

Preparation of AR Source:

-

For rat prostate cytosol, homogenize prostates from castrated male rats in an appropriate buffer.

-

Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.

-

-

Competitive Binding Incubation:

-

In a series of tubes, add the AR preparation, a fixed concentration of [³H]-DHT (e.g., 1-5 nM), and serial dilutions of this compound or a reference antiandrogen (e.g., cyproterone acetate).

-

Include control tubes for total binding (no competitor) and non-specific binding (excess of non-radiolabeled DHT).

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal to adsorb the unbound [³H]-DHT.

-

Centrifuge to pellet the charcoal and measure the radioactivity in the supernatant (containing the AR-bound [³H]-DHT) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

This functional assay measures the ability of this compound to inhibit the transcriptional activity of the AR in response to an androgen.

Principle: A cell line (e.g., PC-3, HEK-293) is transiently or stably transfected with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. When the cells are treated with an androgen, the AR is activated and drives the expression of the reporter gene. The antiandrogenic activity of this compound is quantified by its ability to inhibit this androgen-induced reporter gene expression.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., PC-3 cells, which are AR-negative) in appropriate media.

-

Co-transfect the cells with an AR expression vector and an androgen-responsive reporter plasmid (e.g., MMTV-luc). A co-transfected Renilla luciferase vector can be used for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with a constant concentration of an androgen agonist (e.g., DHT at its EC80 concentration) and serial dilutions of this compound.

-

Include a vehicle control, an agonist-only control, and a reference antiandrogen control.

-

Incubate for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of the DHT-induced luciferase activity for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

In Vivo Assay

The Hershberger bioassay is a standardized in vivo screening test for androgenic and antiandrogenic activity.

Principle: The assay uses castrated male rats, in which the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) decrease. The antiandrogenic activity of a test compound is assessed by its ability to inhibit the growth of these tissues when co-administered with a reference androgen like testosterone propionate (TP).

Protocol:

-

Animal Model:

-

Use castrated peripubertal male rats.

-

-

Dosing:

-

Divide the animals into groups (n ≥ 6 per group).

-

Administer the following daily for 10 consecutive days via gavage or subcutaneous injection:

-

Vehicle control

-

Testosterone propionate (TP) alone (e.g., 0.2-0.4 mg/kg/day)

-

This compound alone (at multiple dose levels)

-

TP in combination with this compound (at multiple dose levels)

-

-

-

Necropsy and Tissue Collection:

-

On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Record the wet weight of each tissue.

-

-

Data Analysis:

-

Compare the tissue weights of the groups treated with TP + this compound to the group treated with TP alone.

-

A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues indicates antiandrogenic activity.

-

Caption: Experimental Workflow for the Hershberger Bioassay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the antiandrogenic activity of this compound. A combination of in vitro assays, such as androgen receptor binding and reporter gene assays, will elucidate the molecular mechanisms and potency of this compound as an AR antagonist. The in vivo Hershberger bioassay will confirm this activity in a physiological context. While direct quantitative data for this compound is sparse, the provided comparative data for other progestins serves as a valuable benchmark for interpreting experimental results. For drug development professionals, these assays are crucial for characterizing the endocrine profile of this compound and identifying its potential therapeutic applications or off-target effects. For researchers, these protocols offer standardized methods to investigate the nuanced interactions of synthetic steroids with the endocrine system.

References

- 1. researchgate.net [researchgate.net]

- 2. The estrogenic and androgenic potential of pyrethroids in vitro. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for in vivo (anti)estrogenic and (anti)androgenic activities of technical and formulated deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodologies for Studying the Metabolites of Demegestone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone is a synthetic progestin that has been used in the treatment of luteal insufficiency. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. This document provides detailed application notes and protocols for the study of this compound's metabolites, targeting researchers and professionals in drug development. The methodologies described are based on established principles of drug metabolism research and specific information available on the biotransformation of this compound and other progestogens.

This compound undergoes metabolism primarily through hydroxylation at various positions, with the major metabolite being a 21-hydroxy derivative.[1] Subsequent aromatization of the A-ring has also been reported as a metabolic pathway.[1] The primary routes of metabolism are hydroxylation at the C1, C2, C11, and C21 positions.[1] The 21-hydroxylated metabolite of this compound is noted to be a potent progestogen itself.[1]

These application notes will guide the user through the necessary in vitro and in vivo experiments to identify, characterize, and quantify the metabolites of this compound.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Bioavailability | Good | [1] |

| Volume of Distribution | 31 L | |

| Metabolic Clearance Rate | 20 L/h | |

| Biological Half-life (intravenous) | 2.39 hours and 0.24 hours | |

| Excretion | Urine (at least in part) |

Table 2: Known and Potential Metabolites of this compound

| Metabolite | Metabolic Reaction | Analytical Approach | Putative Activity |

| 21-Hydroxythis compound | Hydroxylation | LC-MS/MS, NMR | Potent Progestogen |

| 1-Hydroxythis compound | Hydroxylation | LC-MS/MS, NMR | To be determined |

| 2-Hydroxythis compound | Hydroxylation | LC-MS/MS, NMR | To be determined |

| 11-Hydroxythis compound | Hydroxylation | LC-MS/MS, NMR | To be determined |

| Aromatized Metabolites | Dehydrogenation/Aromatization | GC-MS, LC-MS/MS | To be determined |

| Glucuronide Conjugates | Glucuronidation | LC-MS/MS with hydrolysis | Likely inactive |

| Sulfate Conjugates | Sulfation | LC-MS/MS with hydrolysis | Likely inactive |

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To identify the primary oxidative metabolites of this compound and to determine the cytochrome P450 (CYP) enzymes involved in its metabolism.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

-

In a 96-well plate or microcentrifuge tubes, add phosphate buffer (pH 7.4).

-

Add the HLM suspension to a final protein concentration of 0.5-1.0 mg/mL.

-

Add the this compound stock solution to a final concentration of 1-10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

For control incubations, add buffer instead of the NADPH regenerating system.

-

For reaction phenotyping, pre-incubate the HLM mixture with specific CYP inhibitors for 15 minutes before adding this compound.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-